molecular formula C12H10ClF3N4S B2601846 5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide CAS No. 265314-27-0

5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide

Cat. No.: B2601846
CAS No.: 265314-27-0
M. Wt: 334.75
InChI Key: AWTORLGROZKUBJ-UHFFFAOYSA-N
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Description

5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, chloro, trifluoromethyl, and carbothioamide groups

Scientific Research Applications

5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide has numerous applications in scientific research:

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemical substances .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. Compounds with similar structures are used in a variety of fields, including pharmaceuticals and agrochemicals .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide typically involves multiple steps. One common method starts with the diazotization of p-trifluoromethylaniline, followed by a reaction with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The resulting cyclization compound undergoes chlorination and decarboxylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylpyrazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N4S/c1-5-9(11(18)21)10(17)20(19-5)8-4-6(12(14,15)16)2-3-7(8)13/h2-4H,17H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTORLGROZKUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=S)N)N)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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